molecular formula C11H5F6N B2949206 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile CAS No. 1027717-63-0

3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile

Cat. No.: B2949206
CAS No.: 1027717-63-0
M. Wt: 265.158
InChI Key: XZINYAZSRZTYPY-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile (CAS: 175136-63-7) is a fluorinated acrylonitrile derivative with the molecular formula C₁₁H₅F₆N and a molecular weight of 265.15–265.16 g/mol. It is characterized by a phenyl ring substituted with two trifluoromethyl (–CF₃) groups at the 3- and 5-positions, linked to an acrylonitrile (–CH₂CN) moiety. Key properties include a melting point of 80–83°C and a purity of ≥97% in commercial grades (e.g., Apollo Scientific) .

The compound’s electron-withdrawing trifluoromethyl groups enhance its reactivity in organic synthesis, particularly in cycloaddition reactions and as a precursor for pharmaceuticals or advanced materials . It is classified as hazardous (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) and requires careful handling .

Properties

IUPAC Name

(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6N/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h1-2,4-6H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINYAZSRZTYPY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-63-7
Record name 175136-63-7
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for designing molecules with improved pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) 3-Amino-3-(4-bromophenyl)acrylonitrile
  • Structure: Features a bromophenyl group and an amino (–NH₂) substituent instead of trifluoromethyl groups.
  • Synthesis : Prepared via condensation reactions, often as an intermediate for pyridine derivatives like Br-PCNCF₃ .
(b) 3-Cyclohexyl-3-phenylacrylonitrile (4p)
  • Structure : Contains cyclohexyl and phenyl substituents.
  • Synthesis : Synthesized via metal-free C–H cyanation using hypervalent iodine reagents, contrasting with the aldehyde-amine condensation used for the target compound .
  • Key Differences : The bulky cyclohexyl group reduces solubility in polar solvents compared to the smaller trifluoromethyl groups. The absence of fluorine atoms lowers thermal and oxidative stability .
(c) 3,5-Bis(trifluoromethyl)benzoic Acid
  • Structure : A benzoic acid derivative with –CF₃ groups at the 3- and 5-positions.
  • Properties : Higher melting point (140–144°C ) due to hydrogen bonding from the carboxylic acid group. Used as a quantitative NMR standard and catalyst .
  • Key Differences : The carboxylic acid group enables salt formation and coordination chemistry, unlike the acrylonitrile moiety, which participates in π-bond reactions .
(d) 3',5'-Bis(trifluoromethyl)acetophenone
  • Structure: An acetophenone derivative with –CF₃ groups.
  • Properties : Molecular weight 256.14 g/mol ; ketone group enables nucleophilic additions (e.g., Grignard reactions).
  • Key Differences: The carbonyl group offers distinct reactivity (e.g., forming enolates) compared to the nitrile group in the target compound .

Physical and Chemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reactivity Highlights
Target Compound 265.15 80–83 –CF₃, –CH₂CN Electron-deficient alkene for cycloadditions
3-Amino-3-(4-bromophenyl)acrylonitrile ~241.07 Not reported –Br, –NH₂, –CH₂CN Suzuki coupling, nucleophilic substitution
3,5-Bis(trifluoromethyl)benzoic Acid 258.11 140–144 –CF₃, –COOH Acid-base reactions, coordination chemistry
3',5'-Bis(trifluoromethyl)acetophenone 256.14 Not reported –CF₃, –COCH₃ Nucleophilic additions, ketone reductions

Biological Activity

3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile is an organic compound notable for its unique structural features, including a cyano group and two trifluoromethyl groups attached to a phenyl ring. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities, particularly as a growth inhibitor of drug-resistant bacteria. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic applications.

  • Molecular Formula : C₁₁H₅F₆N
  • Molecular Weight : 265.16 g/mol
  • Melting Point : 80 °C
  • Classification : Irritant

Biological Activity

The biological activity of this compound has been primarily investigated through its derivatives, particularly in the synthesis of pyrazole compounds. Research indicates that these derivatives exhibit significant antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy

A study focused on the synthesis of 30 novel pyrazole derivatives derived from this compound demonstrated potent growth inhibition against drug-resistant bacteria. Key findings include:

  • Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL for certain derivatives against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species .
  • The presence of hydrophobic substituents on the phenyl ring was found to enhance antibacterial activity significantly .

Table: Summary of Antimicrobial Activity of Pyrazole Derivatives

Compound NameStructure FeaturesMIC (µg/mL)Bacterial Strains
Compound 1Trifluoromethyl group0.25S. aureus
Compound 2Methyl sulfide group1Enterococcus spp.
Compound 3Phenoxy-substituted1Bacillus subtilis
Compound 4Fluoro-substituted0.5MRSA

The mechanism by which this compound and its derivatives exert their antimicrobial effects is not fully understood but is believed to involve:

  • Enhanced binding affinities due to the electronic properties of the trifluoromethyl groups.
  • Interference with bacterial cell wall synthesis or function, leading to cell lysis or inhibition of growth.

Case Studies

One notable case study involved the evaluation of several pyrazole derivatives synthesized from this compound, which were tested against multi-drug resistant strains of bacteria. The study revealed that modifications in the molecular structure significantly impacted the antibacterial potency, highlighting the importance of structure-activity relationships (SAR) in drug design.

Example Findings:

  • A derivative with a phenoxy substituent showed MIC values as low as 1 µg/mL against multiple strains.
  • Another derivative with a methyl sulfide group exhibited activity ranging from 1 to 4 µg/mL against various bacterial strains .

Q & A

Q. What are the recommended methods for synthesizing 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile in laboratory settings?

The compound is typically synthesized via Knoevenagel condensation between 3,5-bis(trifluoromethyl)benzaldehyde and cyanoacetic acid, using catalytic bases like piperidine or ammonium acetate. Post-synthesis purification involves recrystallization from ethanol or hexane to achieve >97% purity, as noted in fluorochemical catalogs . Key parameters include temperature control (60–80°C) and inert atmosphere to prevent side reactions.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for structural confirmation. The electron-withdrawing trifluoromethyl groups deshield aromatic protons, appearing as distinct doublets (δ 7.8–8.2 ppm) .
  • HPLC/GC : Used to verify purity (>97%) and detect volatile impurities. Retention time comparisons with standards are recommended .
  • Melting Point Analysis : Reported m.p. 80–83°C (DSC recommended for accuracy) .

Q. What safety precautions are necessary when handling this compound?

  • Storage : Store at 0–6°C in airtight containers to prevent degradation .
  • Hazards : Classified as UN3276 (toxic liquid, PG3). Follow GHS warnings: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods during handling.

Advanced Research Questions

Q. How does the presence of trifluoromethyl groups influence the compound’s reactivity in cycloaddition reactions?

The strong electron-withdrawing effect of -CF₃ groups enhances the electrophilicity of the acrylonitrile moiety, making it a potent dienophile in Diels-Alder reactions . Kinetic studies (via UV-Vis or LC-MS) show accelerated reaction rates compared to non-fluorinated analogs. Computational modeling (DFT) can further elucidate electronic effects on transition states .

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., melting points)?

Discrepancies in m.p. (e.g., 80–83°C vs. other values) may arise from polymorphic forms or impurities. Recommended approaches:

  • Differential Scanning Calorimetry (DSC) : Provides precise thermal profiles.
  • Reproducibility Checks : Synthesize the compound via alternative routes (e.g., Horner-Wadsworth-Emmons reaction) to isolate polymorphs .

Q. How is this compound utilized in synthesizing pharmaceutical intermediates like aprepitant derivatives?

this compound serves as a key building block for morpholino-triazolone scaffolds in neurokinin-1 antagonists (e.g., aprepitant). Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis to control the (R,R,R)-configuration. Purification via chiral HPLC ensures enantiomeric excess >99% .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under acidic conditions?

  • Controlled Stability Studies : Expose the compound to varying pH (1–14) and monitor degradation via LC-MS.
  • Mechanistic Probes : Use ¹⁹F NMR to track trifluoromethyl group stability. Acidic conditions may hydrolyze -CN to -COOH, altering reactivity .

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